Ethyl 8-(3-bromophenyl)-8-oxooctanoate

Description

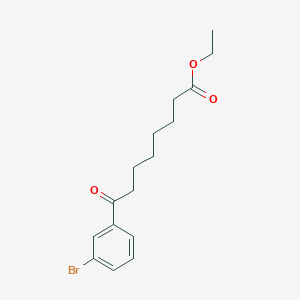

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-(3-bromophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-2-20-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(17)12-13/h7-9,12H,2-6,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWUMLQOYSFOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645514 | |

| Record name | Ethyl 8-(3-bromophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-73-9 | |

| Record name | Ethyl 3-bromo-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(3-bromophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 8 3 Bromophenyl 8 Oxooctanoate

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group is a significant site of reactivity due to the electrophilicity of the carbonyl carbon, which is susceptible to attack by nucleophiles. Its position adjacent to an aromatic ring and a long alkyl chain influences its electronic and steric properties.

The carbonyl carbon of the ketone in Ethyl 8-(3-bromophenyl)-8-oxooctanoate is electrophilic and serves as a target for various nucleophiles. In these reactions, the nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. nih.gov Subsequent protonation of the resulting alkoxide yields a tertiary alcohol. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the oxygen.

Common nucleophiles used in these transformations include organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li). The reaction of this compound with such reagents would be expected to selectively target the ketone over the less reactive ester group, especially at low temperatures, to produce the corresponding tertiary alcohol.

The ketone carbonyl group imparts acidity to the protons on the adjacent carbon atom (the α-carbon). Deprotonation at this position by a suitable base results in the formation of a resonance-stabilized enolate ion. masterorganicchemistry.com Enolates are versatile nucleophilic intermediates in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com

For this compound, the methylene (B1212753) group at the C7 position is enolizable. The formation of the enolate is a reversible process, and the choice of base and reaction conditions can influence the outcome of subsequent reactions. vanderbilt.eduprinceton.edu Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are effective for generating enolates under kinetic control. vanderbilt.edu Once formed, this enolate can react with various electrophiles, such as alkyl halides (alkylation) or other carbonyl compounds (aldol reaction), at the α-carbon.

| Aspect | Description |

| Acidic Protons | The protons on the carbon adjacent to the ketone (α-carbon) are acidic and can be removed by a base. masterorganicchemistry.com |

| Enolate Formation | Treatment with a base removes an α-proton to form a resonance-stabilized enolate anion. masterorganicchemistry.com |

| Nucleophilicity | The enolate is a potent nucleophile that can attack electrophiles at the α-carbon. bham.ac.uk |

| Key Reactions | Alkylation, Aldol (B89426) Condensation, Halogenation. |

The ketone carbonyl group can be reduced to either a secondary alcohol or completely deoxygenated to a methylene group, depending on the reagents and conditions employed.

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C). arkat-usa.org It can reduce the ketone to a secondary alcohol. However, a potential side reaction is the hydrogenolysis of the carbon-bromine bond on the aromatic ring, which can lead to the formation of the debrominated product. arkat-usa.org

Complex Metal Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common for ketone reductions. uop.edu.pk NaBH₄ is a mild reducing agent that would selectively reduce the ketone to a secondary alcohol in the presence of the ester group. uop.edu.pk In contrast, LiAlH₄ is a much stronger reducing agent and would reduce both the ketone and the ester, yielding a diol. libretexts.orgharvard.edu

Clemmensen Reduction: This reaction deoxygenates ketones to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.orgallen.in It is particularly effective for aryl-alkyl ketones. wikipedia.orgmedium.com The strongly acidic conditions are generally tolerated by the ester group, making this a viable method for converting the carbonyl group of this compound into a methylene group. organic-chemistry.org

Wolff-Kishner Reduction: This method also achieves complete deoxygenation of the ketone to a methylene group using hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures. wikipedia.orgyoutube.com The standard harsh basic conditions would, however, lead to the saponification (hydrolysis) of the ester moiety. wikipedia.org Milder modifications, such as the Huang-Minlon modification, use a high-boiling solvent like ethylene (B1197577) glycol. sciencemadness.orgthermofisher.com

| Reduction Method | Reagents & Conditions | Expected Major Product | Selectivity & Remarks |

| Catalytic Hydrogenation | H₂, Pd/C, solvent | Ethyl 8-(3-bromophenyl)-8-hydroxyoctanoate | May cause debromination of the aryl halide. arkat-usa.org |

| NaBH₄ Reduction | NaBH₄, methanol (B129727)/ethanol (B145695) | Ethyl 8-(3-bromophenyl)-8-hydroxyoctanoate | Chemoselective for the ketone; the ester is not reduced. uop.edu.pk |

| LiAlH₄ Reduction | 1) LiAlH₄, dry ether/THF 2) H₂O workup | 8-(3-bromophenyl)octane-1,8-diol | Powerful, non-selective reagent; reduces both ketone and ester. libretexts.orgharvard.edu |

| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | Ethyl 8-(3-bromophenyl)octanoate | Effective for aryl-alkyl ketones; ester is stable under these acidic conditions. wikipedia.orgorganic-chemistry.org |

| Wolff-Kishner Reduction | N₂H₄, KOH, heat | 8-(3-bromophenyl)octanoic acid | Deoxygenates ketone, but the ester is hydrolyzed under the harsh basic conditions. wikipedia.org |

The structure of this compound, being a γ-ketoester equivalent (considering the long chain), is a suitable precursor for the synthesis of five-membered heterocyclic rings. The reaction with hydrazine or its derivatives is a classic method for constructing pyrazole (B372694) rings. nih.gov

In this reaction, hydrazine hydrate (B1144303) (H₂N-NH₂) reacts with the dicarbonyl functionality. The more electrophilic ketone carbonyl reacts first with one of the amino groups of hydrazine to form a hydrazone intermediate. wikipedia.org This is followed by an intramolecular cyclization where the second amino group attacks the ester carbonyl, and subsequent dehydration leads to the formation of a substituted pyrazolone, which can exist in tautomeric forms. This is a variation of the Knorr pyrazole synthesis. organic-chemistry.orgmdpi.com

| Reactant | Product Structure | Product Name |

| Hydrazine (NH₂NH₂) | Substituted Pyrazolone | 4-(6-(3-bromophenyl)-4,5-dihydro-3H-pyridazin-3-yl)hexanoic acid derivative (after potential rearrangement/tautomerization) |

| Phenylhydrazine (PhNHNH₂) | N-Phenyl Substituted Pyrazolone | N-phenyl derivative of the above pyrazolone. |

Reactivity of the Ester Moiety

The ethyl ester group is generally less reactive than the ketone. Its primary reactions involve nucleophilic acyl substitution, where the ethoxy group (-OEt) acts as a leaving group.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., NaOMe). The reaction of this compound with an excess of another alcohol, such as methanol, in the presence of a catalyst would lead to the formation of the corresponding methyl ester, Mthis compound, and ethanol. The reaction is an equilibrium process, and using a large excess of the new alcohol or removing the ethanol by-product is necessary to drive the reaction to completion.

Saponification and Ester Hydrolysis

The ethyl ester functionality of this compound is susceptible to hydrolysis under both basic and acidic conditions, yielding the corresponding carboxylate or carboxylic acid.

Basic Hydrolysis (Saponification)

When treated with a strong base, such as sodium hydroxide (B78521) (NaOH), the ester undergoes saponification. masterorganicchemistry.com This is an irreversible nucleophilic acyl substitution reaction. masterorganicchemistry.com The process begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. youtube.com Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (EtO⁻) as the leaving group. youtube.com The newly formed carboxylic acid is then immediately deprotonated by the strong base present in the medium to form a stable carboxylate salt. masterorganicchemistry.commasterorganicchemistry.com An acidic workup is required in a final step to protonate the carboxylate and yield the neutral carboxylic acid, 8-(3-bromophenyl)-8-oxooctanoic acid. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis

In the presence of a strong acid and water, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid and ethanol. This reaction is reversible and is the reverse of the Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated as the leaving group to yield the carboxylic acid.

Nucleophilic Acyl Substitution Reactions

Beyond hydrolysis, the ester group of this compound can participate in other nucleophilic acyl substitution reactions. These reactions proceed via a common addition-elimination mechanism involving a tetrahedral intermediate. openstax.orglibretexts.org The reactivity of the ester is generally lower than that of acid halides or anhydrides but sufficient for various transformations. libretexts.org

Common nucleophilic acyl substitution reactions for an ester like this include:

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst results in the exchange of the alkoxy group. For example, reacting the title compound with methanol would yield Mthis compound.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can produce the corresponding amide. This reaction is typically slower than hydrolysis and may require heating.

The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the tetrahedral intermediate, which then collapses by ejecting the ethoxide leaving group. openstax.org

| Reaction | Nucleophile | Product | Conditions |

| Saponification | OH⁻ | 8-(3-bromophenyl)-8-oxooctanoate salt | Aqueous base (e.g., NaOH), heat |

| Acid Hydrolysis | H₂O | 8-(3-bromophenyl)-8-oxooctanoic acid | Aqueous acid (e.g., H₂SO₄), heat |

| Transesterification | R'OH | Alkyl 8-(3-bromophenyl)-8-oxooctanoate | Acid or base catalyst, heat |

| Aminolysis | R'R''NH | N,N-Disubstituted-8-(3-bromophenyl)-8-oxooctanamide | Heat |

Transformations Involving the Aryl Bromide Substituent

The aryl bromide moiety is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada, Hiyama)

The bromine atom on the phenyl ring allows this compound to act as an electrophilic partner in a variety of palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for constructing complex molecular architectures. Aryl bromides are common substrates for these transformations. nih.gov The presence of other functional groups, such as ketones and esters, is generally well-tolerated in many modern cross-coupling protocols. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com It is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org This would allow for the synthesis of various biaryl compounds or the introduction of alkyl, alkenyl, or alkynyl groups at the 3-position of the phenyl ring.

Stille Coupling: This reaction pairs the aryl bromide with an organostannane reagent, catalyzed by palladium. nih.gov It is known for its tolerance of a wide range of functional groups, although organotin compounds are toxic. nih.gov

Kumada Coupling: This coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner with a nickel or palladium catalyst. wikipedia.org While powerful for C-C bond formation, the high reactivity of Grignard reagents may lead to side reactions with the ester or ketone functionalities in the substrate. acs.org

Hiyama Coupling: This reaction employs an organosilane, which is activated by a fluoride (B91410) source (like TBAF), to couple with the aryl bromide under palladium catalysis. organic-chemistry.org It is considered a greener alternative to Stille coupling due to the low toxicity of silicon byproducts. organic-chemistry.org

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd catalyst, Base | Stable, non-toxic reagents; wide scope. organic-chemistry.org |

| Stille | R-Sn(Alkyl)₃ | Pd catalyst | High functional group tolerance. nih.gov |

| Kumada | R-MgX | Ni or Pd catalyst | Highly reactive nucleophiles; potential for side reactions. wikipedia.org |

| Hiyama | R-Si(OR)₃ | Pd catalyst, Fluoride source | Low toxicity; stable reagents. organic-chemistry.org |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing the bromine atom with a strong nucleophile. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism involves a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com

For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.org In this compound, the acyl substituent is an electron-withdrawing group. However, it is positioned meta to the bromine atom. This meta-positioning means it cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. Therefore, SₙAr reactions are expected to be very slow or require harsh conditions (high temperatures and pressures) for this specific compound. libretexts.org

Organometallic Reagent Formation (e.g., Grignard Reagents)

The aryl bromide can be converted into an organometallic reagent, reversing its polarity from electrophilic to nucleophilic. A primary example is the formation of a Grignard reagent. This is typically achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comchemguide.co.uk

However, the formation of a Grignard reagent from this compound is problematic. Grignard reagents are extremely strong bases and potent nucleophiles. mnstate.edu The presence of the electrophilic ketone and ester functional groups within the same molecule would lead to immediate intramolecular or intermolecular reactions. mnstate.edu The newly formed Grignard reagent would likely attack the carbonyl carbon of the ketone or ester of another molecule, leading to a complex mixture of oligomeric or polymeric products. Therefore, direct formation of a stable Grignard reagent from the title compound is not a viable synthetic strategy without prior protection of the carbonyl groups.

Mechanistic Studies of Key Transformations

The mechanisms for the aforementioned reactions are well-established in organic chemistry.

Nucleophilic Acyl Substitution: As described, this proceeds via a two-step addition-elimination mechanism . The nucleophile adds to the carbonyl, breaking the C=O π-bond to form a tetrahedral alkoxide intermediate. The C=O bond then reforms as the leaving group (ethoxide) is eliminated. masterorganicchemistry.comopenstax.org

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki): The generally accepted catalytic cycle involves three main steps: youtube.com

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.

Transmetalation: The organic group from the organometallic reagent (e.g., the aryl group from the boronic acid, after activation by base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. youtube.com

Nucleophilic Aromatic Substitution (SₙAr): This mechanism is a two-step addition-elimination pathway. The rate-determining first step is the nucleophilic attack on the aromatic ring to form the high-energy, negatively charged Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com The second step is the rapid expulsion of the bromide ion to restore aromaticity. The stability of the intermediate, and thus the reaction rate, is highly dependent on the presence and position of electron-withdrawing groups that can delocalize the negative charge. youtube.com

Grignard Reagent Formation: The mechanism of formation is thought to involve single-electron transfer (SET) steps at the surface of the magnesium metal. An electron is transferred from the magnesium to the aryl bromide, forming a radical anion which then fragments into an aryl radical and a bromide ion. A second electron transfer to the aryl radical forms an aryl anion, which then combines with MgBr⁺ to form the Grignard reagent, RMgBr. unp.edu.ar

Reaction Pathway Analysis:While general reaction pathways for similar compounds might be inferred, a specific and detailed analysis of the reaction pathways for this compound, supported by experimental or computational evidence, is not available.

Due to the lack of specific research data for this compound in these critical areas of mechanistic chemistry, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested detailed outline.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a detailed analysis of the chemical shifts and coupling constants for Ethyl 8-(3-bromophenyl)-8-oxooctanoate cannot be provided. A hypothetical analysis would not meet the standards of scientific accuracy required for this article.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Specific chemical shifts (δ) and coupling constants (J) for the protons in the ethyl group, the octanoate (B1194180) chain, and the 3-bromophenyl group are not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The precise chemical shifts for the carbonyl carbons, the carbons of the aromatic ring, and the aliphatic carbons of the ethyl and octanoate moieties have not been reported in the searched sources.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Correlations from 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguous structural assignment. However, no such data was found for this compound.

Mass Spectrometry (MS)

Detailed mass spectrometry data, which is crucial for confirming the molecular weight and elemental composition of the compound, could not be located.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Information regarding the mass-to-charge ratio (m/z) of molecular ions such as [M+H]⁺ or [M+Na]⁺ from ESI-MS analysis is not available.

High-Resolution Mass Spectrometry (HRMS)

Precise mass measurements from HRMS, which would confirm the elemental formula of this compound, were not found in the available literature.

Due to the absence of this fundamental data, it is not possible to construct the requested data tables or provide a detailed research-based article on the spectroscopic characterization of this compound.

Fragmentation Pathway Analysis

Upon ionization in a mass spectrometer, typically through techniques like electron ionization (EI), the molecule would form a molecular ion peak (M+). The subsequent fragmentation would likely proceed through several key pathways:

Alpha-cleavage adjacent to the carbonyl groups: The C-C bonds adjacent to the ketone and ester carbonyl groups are susceptible to cleavage. Cleavage at the keto group could result in the formation of a stable acylium ion containing the bromophenyl group.

McLafferty rearrangement: The long alkyl chain of the octanoate moiety provides an opportunity for a McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds with a sufficiently long chain. This would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule.

Cleavage of the ester group: Fragmentation of the ethyl ester group could occur, leading to the loss of an ethoxy radical (•OCH2CH3) or an ethylene (B1197577) molecule via a rearrangement.

Cleavage of the bromophenyl group: The bond between the phenyl ring and the bromine atom, or the bond between the phenyl ring and the carbonyl group, could cleave, leading to characteristic isotopic patterns for bromine-containing fragments.

A proposed fragmentation scheme is outlined below:

| Precursor Ion (m/z) | Fragmentation Step | Fragment Ion (m/z) | Neutral Loss |

| [M]+• | α-cleavage at ketone | [Br-C6H4-CO]+ | •(CH2)6COOEt |

| [M]+• | McLafferty Rearrangement | [C10H10BrO2]+• | C6H12 |

| [M]+• | Cleavage of ester | [M - OCH2CH3]+ | •OCH2CH3 |

| [Br-C6H4-CO]+ | Decarbonylation | [Br-C6H4]+ | CO |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

The key functional groups and their expected IR absorption ranges are:

C=O Stretch (Ketone): A strong absorption band is anticipated in the region of 1680-1700 cm⁻¹ for the aryl ketone. The conjugation with the aromatic ring typically lowers the stretching frequency compared to a simple aliphatic ketone.

C=O Stretch (Ester): Another strong absorption band is expected between 1735-1750 cm⁻¹ corresponding to the carbonyl group of the ethyl ester.

C-O Stretch (Ester): The C-O stretching vibrations of the ester group are expected to produce strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-H Stretch (Aromatic): Absorption bands corresponding to the C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the methylene (B1212753) groups in the octanoate chain will give rise to strong absorptions in the 2850-2960 cm⁻¹ region.

C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.

Aromatic C=C Bending: The out-of-plane bending vibrations for the meta-substituted benzene (B151609) ring would be observed in the 690-900 cm⁻¹ region.

The following table summarizes the predicted characteristic IR absorption bands for this compound:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | >3000 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Strong |

| Ester C=O | Stretch | 1735-1750 | Strong |

| Ketone C=O | Stretch | 1680-1700 | Strong |

| Aromatic C=C | Bending | 690-900 | Medium-Strong |

| C-O (Ester) | Stretch | 1000-1300 | Strong |

| C-Br | Stretch | 500-600 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

However, a search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases reveals that the crystal structure of this compound has not yet been reported. Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would be the next logical step to unequivocally confirm its molecular structure and provide insights into its solid-state packing.

Other Spectroscopic Methods for Specific Structural Features

Beyond mass spectrometry and IR spectroscopy, other spectroscopic techniques would be crucial for a complete structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methylene protons of the octanoate chain, and the ethyl group of the ester. The splitting patterns and chemical shifts of the aromatic protons would confirm the meta-substitution pattern on the phenyl ring.

¹³C NMR: The carbon NMR spectrum would show distinct resonances for each unique carbon atom in the molecule, including the two carbonyl carbons (ketone and ester), the aromatic carbons, and the aliphatic carbons of the octanoate and ethyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy could provide information about the electronic transitions within the molecule, particularly those associated with the bromophenyl ketone chromophore. The absorption maxima would be indicative of the conjugated system.

The application of these combined spectroscopic methods would provide a comprehensive and unambiguous structural elucidation of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like Ethyl 8-(3-bromophenyl)-8-oxooctanoate, DFT calculations would provide significant insights into its behavior and properties. However, without specific published research, the following subsections remain speculative for this exact compound.

Geometry Optimization and Conformational Analysis

A full geometry optimization and conformational analysis would identify the most stable three-dimensional arrangement of the atoms in this compound. This process involves finding the coordinates on the potential energy surface where the net interatomic forces are zero, corresponding to an energy minimum. Such an analysis would reveal key structural parameters like bond lengths, bond angles, and dihedral angles of the molecule's most stable conformer.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

Analysis of the electronic structure would focus on the distribution and energy of the molecule's electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. The visualization of these frontier molecular orbitals would show the regions of the molecule most likely to act as an electron donor (HOMO) or an electron acceptor (LUMO).

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting how the molecule will interact with other molecules. The map would show electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, this would highlight the reactive sites, such as the carbonyl oxygen and the aromatic ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in the optimized geometry, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for confirming the structure of a synthesized compound by comparing them to experimentally obtained spectra.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties.

Chemical Potential, Hardness, and Softness

Conceptual Density Functional Theory (DFT) is a powerful framework for understanding chemical reactivity. Within this theory, key descriptors such as chemical potential (μ), hardness (η), and softness (S) can be calculated to predict the behavior of a molecule. These global reactivity descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ijarset.commdpi.com

The chemical potential (μ) indicates the tendency of electrons to escape from a system. It is calculated as the negative of electronegativity (χ) and can be approximated by the average of the HOMO and LUMO energies. ijarset.com A higher chemical potential suggests a greater tendency to donate electrons.

Chemical hardness (η) measures the resistance of a molecule to a change in its electron distribution. chemmethod.com It is a central concept in the Hard and Soft Acids and Bases (HSAB) principle. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com The hardness can be calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO and LUMO energies, respectively. ijarset.com

Chemical softness (S) is the reciprocal of hardness and indicates the polarizability of a molecule. chemmethod.com A higher softness value implies a greater reactivity.

For this compound, DFT calculations would first involve optimizing the molecular geometry to find the lowest energy conformation. Subsequently, the energies of the HOMO and LUMO would be determined. These values would then be used to calculate the chemical potential, hardness, and softness, providing insights into its reactivity profile.

Below is an illustrative table of how such data would be presented. The values are hypothetical and serve to demonstrate the application of these concepts.

| Parameter | Formula | Hypothetical Value (eV) |

| HOMO Energy (EHOMO) | - | -6.5 |

| LUMO Energy (ELUMO) | - | -1.2 |

| Ionization Potential (I ≈ -EHOMO) | I ≈ -EHOMO | 6.5 |

| Electron Affinity (A ≈ -ELUMO) | A ≈ -ELUMO | 1.2 |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | -3.85 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.65 |

| Chemical Softness (S) | S = 1 / (2η) | 0.189 |

Reaction Mechanism Modeling through Computational Approaches

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. mit.edu For this compound, a key reaction of interest would be the hydrolysis of the ester group. nih.govepa.gov

Reaction mechanism modeling for ester hydrolysis would typically involve the following steps:

Identification of Reactants, Products, and Intermediates: The starting materials (ester and water or hydroxide (B78521) ion) and the final products (carboxylic acid and ethanol) would be defined. Key intermediates, such as tetrahedral intermediates, would also be proposed. researchgate.net

Transition State Searching: Computational methods would be used to locate the transition state structures connecting the reactants, intermediates, and products. The transition state is the highest energy point along the reaction coordinate.

Energy Profile Calculation: By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energies for each step of the reaction, which determine the reaction rate.

Solvent Effects: Since hydrolysis reactions typically occur in a solvent, computational models that account for the influence of the solvent (either implicitly or explicitly) would be employed to obtain more accurate results. researchgate.net

Through such modeling, one could investigate different potential mechanisms for the hydrolysis of this compound, such as acid-catalyzed, base-catalyzed, and neutral hydrolysis. epa.gov The calculated energy barriers would allow for a comparison of the feasibility of these pathways.

Molecular Dynamics Simulations (if applicable) for Conformational Behavior

This compound possesses a flexible octanoate (B1194180) chain, which can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape of such flexible molecules. acs.orgnih.gov

An MD simulation of this compound would involve the following:

System Setup: A model of the molecule would be placed in a simulation box, typically filled with a solvent such as water, to mimic its behavior in a solution.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, would be applied to the atoms. This allows for the calculation of the forces between atoms and their subsequent motion.

Simulation Run: The system's trajectory is then propagated over time by solving Newton's equations of motion. This generates a large number of conformations that the molecule explores over the simulation time. aip.org

MD simulations could provide valuable insights into how the 3-bromophenyl group influences the folding of the octanoate chain and how the molecule interacts with its environment. This information is crucial for understanding its physical properties and potential biological interactions. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical, chemical, or biological properties. researchgate.net A QSPR model could be developed to predict a specific property of a class of compounds that includes this compound.

The development of a QSPR model would entail:

Dataset Collection: A dataset of structurally related compounds with experimentally measured values for the property of interest would be compiled. For instance, one might study the hydrolysis rate constants for a series of substituted phenyl oxooctanoates. nih.gov

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates a subset of the calculated descriptors with the experimental property. nih.gov

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

A validated QSPR model could then be used to predict the property of interest for new compounds, including this compound, without the need for experimental measurements. Such models are valuable in guiding the design of new molecules with desired properties. nih.gov

Synthetic Utility and Future Research Directions

Ethyl 8-(3-bromophenyl)-8-oxooctanoate as a Building Block in Organic Synthesis

The strategic placement of multiple reactive sites within this compound makes it a valuable intermediate for a wide array of chemical transformations. Its utility spans from being a precursor for new ketones and esters to a key component in the synthesis of complex cyclic systems.

Precursor for the Synthesis of Novel Ketones and Esters

The core structure of this compound allows for the independent or simultaneous modification of its ketone and ester functionalities. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, 8-(3-bromophenyl)-8-oxooctanoic acid, or can be transesterified to introduce different alkyl or aryl groups. The ketone moiety is susceptible to a variety of reactions, including reduction to a secondary alcohol or participation in olefination reactions.

These transformations enable the synthesis of a diverse library of compounds with varied electronic and steric properties, which is of significant interest in medicinal chemistry and drug discovery for creating new pharmacologically active molecules.

Intermediate for Derivatives with Modifiable Aryl Groups

The presence of a bromine atom on the phenyl ring is a key feature that greatly enhances the synthetic potential of this compound. This bromo-substituent serves as a versatile handle for a multitude of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These powerful carbon-carbon bond-forming reactions allow for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, at the 3-position of the phenyl ring.

This capability to functionalize the aryl group opens up pathways to novel aromatic compounds with tailored electronic and photophysical properties, which are valuable in the development of organic electronics and sensors.

Role in Cyclization Reactions to Form Heterocyclic or Carbocyclic Systems

The linear C8 chain of this compound, with reactive functionalities at both ends, makes it an ideal substrate for intramolecular cyclization reactions. Depending on the reaction conditions and the reagents employed, this can lead to the formation of various carbocyclic and heterocyclic ring systems. For instance, intramolecular aldol (B89426) or Claisen-type condensations can be envisioned to form six- or seven-membered rings.

Furthermore, the introduction of additional functional groups through the modification of the ketone, ester, or aryl bromide moieties can facilitate a broader range of cyclization strategies. This includes the potential for creating fused ring systems and more complex polycyclic structures, which are common motifs in natural products and pharmaceuticals. The ability to construct such intricate molecular frameworks from a relatively simple starting material highlights the significant synthetic value of this compound.

Potential Applications in Materials Science

The unique molecular structure of this compound also positions it as a promising candidate for applications in the field of materials science. Its potential as a monomer for polymer synthesis and its role in the creation of functional organic materials are areas of growing interest.

Monomer or Precursor in Polymer Synthesis

The bifunctional nature of this compound allows it to be used as a monomer or a precursor in polymerization reactions. For example, the ester group could be utilized in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers would possess a pendant 3-bromophenyl ketone group, which could be further functionalized post-polymerization to tune the material's properties.

Alternatively, the bromo-aryl group can participate in cross-coupling polymerization methods, such as Suzuki polycondensation, to create conjugated polymers. These materials are of significant interest for their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Role in the Development of Functional Organic Materials

Beyond polymerization, this compound can serve as a building block for the synthesis of discrete functional organic materials. The combination of a flexible alkyl chain and a rigid aromatic core allows for the design of molecules with specific self-assembly properties, leading to the formation of liquid crystals, gels, or other ordered structures.

Future Prospects in Reaction Methodology Development

The development of novel and efficient synthetic methodologies is a cornerstone of chemical research. For this compound, future research is anticipated to focus on enhancing stereoselectivity, improving environmental compatibility, and expanding its catalytic applications.

Exploration of Asymmetric Synthesis Routes

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. The ketone functionality in this compound presents a key target for asymmetric transformations to produce chiral alcohols, which are valuable building blocks.

Future research will likely concentrate on two main strategies for the asymmetric reduction of the ketone:

Biocatalytic Methods: The use of enzymes, such as ketoreductases (KREDs), offers a highly selective and environmentally friendly approach. These enzymes can operate under mild conditions and often exhibit excellent enantioselectivity. Research efforts will likely focus on screening for and engineering novel KREDs that are effective for the specific substrate, this compound. The goal would be to achieve high conversion rates and enantiomeric excess (ee).

Chiral Catalysis: Transition metal complexes with chiral ligands are powerful tools for asymmetric hydrogenation. Catalytic systems based on rhodium, ruthenium, or iridium, in combination with chiral phosphine (B1218219) ligands, are expected to be explored. Optimization of reaction conditions, including catalyst loading, solvent, temperature, and pressure, will be crucial for achieving high enantioselectivity.

Table 1: Potential Asymmetric Synthesis Routes for Chiral Alcohols from this compound

| Method | Catalyst/Enzyme | Chiral Auxiliary | Potential Advantages | Research Focus |

| Biocatalytic Reduction | Ketoreductase (KRED) | N/A | High enantioselectivity, mild reaction conditions, environmentally benign | Enzyme screening and engineering, optimization of reaction parameters |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, or Iridium complexes | Chiral phosphine ligands | Broad substrate scope, high turnover numbers | Ligand design, catalyst optimization, reaction condition screening |

Development of Greener Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound itself, which is likely prepared through Friedel-Crafts acylation, greener alternatives are being sought.

Key areas for future development include:

Alternative Catalysts: Replacing traditional Lewis acids like aluminum chloride (AlCl₃), which are used in stoichiometric amounts and generate significant waste, with solid acid catalysts or recyclable ionic liquids. These alternatives can simplify product purification and reduce the environmental impact.

Solvent-Free Conditions: Exploring mechanochemical methods or reactions under solvent-free conditions to minimize the use of volatile organic compounds.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the aliphatic chain of the molecule could further enhance the sustainability of its synthesis. Research in this area aligns with the broader goal of transitioning to a bio-based economy.

Catalytic Applications in Organic Transformations

The bromine atom on the phenyl ring of this compound serves as a functional handle for a variety of cross-coupling reactions. This opens up possibilities for using this compound as a building block in the synthesis of more complex aromatic structures.

Future research is expected to explore its utility in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form carbon-carbon bonds, enabling the introduction of diverse aryl or vinyl substituents.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, leading to the synthesis of substituted anilines.

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon bonds, introducing alkynyl groups.

The long ester chain can also be hydrolyzed to the corresponding carboxylic acid, which can then be used to anchor the molecule to a solid support, potentially creating novel heterogeneous catalysts or functional materials. The catalytic activity of brominated aromatic compounds in various chemical transformations is an area of ongoing investigation. For instance, they have been studied for their role in catalytic destruction of other halogenated pollutants.

Interdisciplinary Research Opportunities in Chemical Sciences

The unique combination of a long-chain ester and a functionalized aromatic ketone in this compound creates opportunities for interdisciplinary research, bridging organic synthesis with materials science and medicinal chemistry.

Materials Science: The bromophenyl group can be exploited for the synthesis of novel polymers. For example, it could be a monomer in polymerization reactions to create materials with specific properties, such as flame retardancy, a known characteristic of some brominated aromatic compounds. The long aliphatic chain could impart flexibility and other desirable properties to the polymer backbone.

Medicinal Chemistry: Functionalized ketoesters are known to be present in various biologically active molecules. nih.gov The structure of this compound could serve as a scaffold for the development of new therapeutic agents. For instance, analogues of this compound, such as those with dichlorophenyl groups, have been investigated for their potential antimicrobial and anti-inflammatory properties. Future research could involve synthesizing derivatives of this compound and screening them for various biological activities.

Table 2: Potential Interdisciplinary Applications of this compound

| Field | Potential Application | Key Structural Feature | Research Direction |

| Materials Science | Flame-retardant polymers, functional materials | Bromophenyl group, long aliphatic chain | Polymerization studies, synthesis of functionalized surfaces |

| Medicinal Chemistry | Scaffold for drug discovery | Keto-ester functionality, substituted phenyl ring | Synthesis of derivatives, biological activity screening |

Q & A

Q. Key Methodological Considerations :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, CH2Cl2) are preferred for coupling reactions.

- Purification : Silica gel chromatography with gradients of DCM/methanol (0–10% MeOH) is standard for isolating intermediates .

How can researchers optimize reaction yields during the synthesis of this compound?

Advanced Research Question

Yield optimization requires addressing stoichiometry, temperature, and reagent quality. For instance, in radiolabeling analogs (e.g., ethyl 8-((4-(2-[<sup>18</sup>F]-fluoroethyl)phenyl)amino)-8-oxooctanoate), reaction temperatures were adjusted (e.g., 90°C for fluorination, 0°C for hydroxylamine addition) to enhance efficiency .

Q. Analytical Techniques for Intermediate Characterization :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming intermediate structures (e.g., methyl 8-((4-substituted-phenyl)amino)-8-oxooctanoate derivatives showed characteristic carbonyl peaks at δ 172–173 ppm) .

- HPLC : Reverse-phase HPLC (>99% purity) is essential for isolating radiolabeled or sensitive products .

Q. Troubleshooting Low Yields :

- Byproduct Analysis : Monitor unreacted starting materials using TLC or LC-MS.

- Stoichiometry Adjustments : Excess amine or carboxylic acid components may be required to drive reactions to completion .

What strategies are employed for the purification and characterization of this compound?

Basic Research Question

Purification typically involves column chromatography or recrystallization. For example, methyl 8-oxooctanoate analogs were purified via silica gel flash chromatography with DCM/MeOH gradients . Characterization relies on:

Q. Advanced Consideration :

- Chiral Purity : If stereocenters exist, chiral HPLC or NMR analysis with chiral shift reagents may be necessary.

How can this compound be functionalized for applications in radiopharmaceutical research?

Advanced Research Question

The compound’s ester group allows post-synthetic modifications. In analogous radiotracers (e.g., [<sup>18</sup>F]-FESAHA), the ethyl ester was converted to a hydroxamic acid via hydroxylamine treatment after radiolabeling .

Q. Methodological Steps :

Radiolabeling : Substitute bromine with <sup>18</sup>F using [<sup>18</sup>F]-NBu4F in acetonitrile at elevated temperatures .

Functional Group Interconversion : Treat intermediates with hydroxylamine to generate hydroxamic acids, a common motif in HDAC inhibitors .

Q. Critical Parameters :

- Specific Activity : Aim for >2 GBq/μmol to ensure sufficient sensitivity in PET imaging .

- Purification : HPLC with radiometric detection ensures removal of unreacted precursors.

What are the key stability and storage considerations for this compound?

Basic Research Question

Similar bromophenyl esters (e.g., 8-(4-bromophenyl)-8-oxooctanoic acid) require storage under inert atmospheres at –20°C to prevent hydrolysis or oxidation .

Q. Handling Protocols :

- Moisture Control : Use anhydrous solvents and gloveboxes for moisture-sensitive steps.

- Safety Measures : Follow GHS guidelines (e.g., H315/H319 for skin/eye irritation) and use PPE (nitrile gloves, safety goggles) .

How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Advanced Research Question

Discrepancies in NMR or MS data may arise from:

- Tautomerism : Keto-enol tautomerism in β-keto esters can shift carbonyl peaks.

- Residual Solvents : DMSO-d6 residues in NMR samples may obscure signals.

Q. Resolution Strategies :

- Variable Temperature NMR : Identify tautomeric shifts by analyzing spectra at 25°C vs. 60°C.

- High-Resolution MS : Differentiate isobaric impurities (e.g., sodium adducts vs. protonated ions) .

What computational tools are recommended for modeling the reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways for bromophenyl derivatives. Molecular docking (e.g., AutoDock Vina) may assess binding affinities if the compound is used in enzyme inhibition studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.